molecular formula C5H6LiN3O2 B2533274 Lithium;2-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2247107-72-6

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2533274
CAS No.: 2247107-72-6
M. Wt: 147.06
InChI Key: XJIIKOXXSFVCMN-UHFFFAOYSA-M
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Description

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound includes a lithium ion coordinated to a 2-ethyl-1,2,4-triazole-3-carboxylate ligand, which imparts unique characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives, including Lithium;2-ethyl-1,2,4-triazole-3-carboxylate, typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃). The process may also involve microwave-assisted synthesis to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of Lithium;2-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. In lithium metal batteries, the compound forms solid electrolyte interfaces that protect both the anode and cathode, enhancing battery performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific electrochemical properties, making it particularly useful in battery technology. Its structure allows for versatile coordination chemistry and potential biological activities that are distinct from other triazole derivatives.

Properties

IUPAC Name

lithium;2-ethyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-2-8-4(5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIIKOXXSFVCMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C(=NC=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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